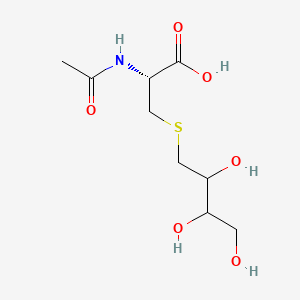

S-(2,3,4-Trihydroxybutyl)mercapturic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-acetamido-3-(2,3,4-trihydroxybutylsulfanyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO6S/c1-5(12)10-6(9(15)16)3-17-4-8(14)7(13)2-11/h6-8,11,13-14H,2-4H2,1H3,(H,10,12)(H,15,16)/t6-,7?,8?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRUOXFPDCTBCA-KKMMWDRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCC(C(CO)O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSCC(C(CO)O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676177 |

Source

|

| Record name | N-Acetyl-S-(2,3,4-trihydroxybutyl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219965-90-9 |

Source

|

| Record name | N-Acetyl-S-(2,3,4-trihydroxybutyl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Formation of S-(2,3,4-Trihydroxybutyl)mercapturic Acid from 1,3-Butadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Butadiene (BD) is a significant environmental and occupational pollutant, classified as a human carcinogen.[1][2] Its toxicity is primarily mediated through metabolic activation to reactive epoxide intermediates.[1][2][3][4][5] This guide provides a comprehensive technical overview of the metabolic pathway leading to the formation of S-(2,3,4-Trihydroxybutyl)mercapturic Acid (THBMA), a key urinary biomarker for assessing exposure to 1,3-butadiene and understanding its metabolic processing.[5][6] We will delve into the enzymatic cascade responsible for this transformation, the causal logic behind the experimental approaches to its study, and detailed protocols for its quantification.

Introduction: The Significance of 1,3-Butadiene and its Metabolites

1,3-Butadiene is a colorless gas utilized extensively in the production of synthetic rubber and plastics.[7] Human exposure occurs through industrial emissions, vehicle exhaust, and cigarette smoke.[1][8] The carcinogenicity of BD is not due to the parent compound itself, but rather its metabolic activation in the body to highly reactive electrophilic intermediates.[2] These metabolites, including 3,4-epoxy-1-butene (EB), 1,2:3,4-diepoxybutane (DEB), and 3,4-epoxy-1,2-butanediol (EBD), can form covalent adducts with DNA and proteins, leading to genotoxicity.[1][2][5][9]

Understanding the metabolic fate of 1,3-butadiene is crucial for risk assessment and the development of strategies to mitigate its adverse health effects. The mercapturic acid pathway represents a major detoxification route for the reactive epoxide metabolites of BD. This pathway involves the conjugation of the epoxides with glutathione (GSH), followed by enzymatic processing to yield N-acetylcysteine (NAC) conjugates that are excreted in the urine.[6] THBMA is one such mercapturic acid, derived from the metabolite EBD, and its measurement in urine provides a non-invasive method to assess the internal dose of BD and its metabolic activation.[5][6]

The Metabolic Activation and Detoxification Cascade

The conversion of 1,3-butadiene to THBMA is a multi-step process involving both metabolic activation and detoxification enzymes. The balance between these pathways can vary between species and individuals, influencing susceptibility to BD-induced toxicity.[10]

Initial Oxidation: Formation of Reactive Epoxides

The metabolic journey begins with the oxidation of 1,3-butadiene, primarily catalyzed by cytochrome P450 (CYP) enzymes, with CYP2E1 and CYP2A6 being major contributors in human liver microsomes.[11][12] This initial step yields the monoepoxide, 3,4-epoxy-1-butene (EB).[11]

EB is a pivotal intermediate that can follow several metabolic routes:

-

Further Oxidation: EB can be further oxidized by CYPs to the highly genotoxic 1,2:3,4-diepoxybutane (DEB).[1][7]

-

Hydrolysis: EB can be hydrolyzed by epoxide hydrolase (EH) to form 1-butene-3,4-diol (EB-diol).[6][11]

-

Glutathione Conjugation: EB can be conjugated with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs), initiating the mercapturic acid detoxification pathway.[11]

Formation of 3,4-Epoxy-1,2-butanediol (EBD)

The precursor to THBMA, 3,4-epoxy-1,2-butanediol (EBD), is formed from the epoxidation of EB-diol.[6] This step underscores the importance of the initial hydrolysis of EB in diverting the metabolic flow towards the formation of less reactive intermediates compared to DEB.

The Mercapturic Acid Pathway: Detoxification and Excretion

EBD, being an electrophilic epoxide, is a substrate for glutathione S-transferases. The conjugation of EBD with glutathione is a critical detoxification step. This GSH-conjugate then undergoes a series of enzymatic modifications:

-

Glutamate and Glycine Cleavage: The glutamyl and glycinyl residues of the glutathione moiety are sequentially cleaved by γ-glutamyltranspeptidase and dipeptidases, respectively, to yield the cysteine conjugate.

-

N-Acetylation: The resulting cysteine conjugate is then N-acetylated by N-acetyltransferase to form this compound (THBMA).[6]

This final product, THBMA, is water-soluble and readily excreted in the urine, making it an accessible biomarker of 1,3-butadiene exposure and metabolism.[6]

Visualization of the Metabolic Pathway

The following diagram illustrates the key steps in the metabolic transformation of 1,3-butadiene to THBMA.

Caption: Metabolic pathway of 1,3-butadiene to THBMA.

Quantitative Analysis of Urinary THBMA

The quantification of THBMA in urine is a cornerstone for biomonitoring studies of 1,3-butadiene exposure. The method of choice is typically isotope dilution high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), which offers high sensitivity and specificity.[5]

Experimental Protocol: Quantification of THBMA in Urine by HPLC-ESI(-)-MS/MS

This protocol is based on established methodologies for the analysis of urinary mercapturic acids.[5]

1. Sample Preparation:

- Thaw frozen urine samples at room temperature.

- Centrifuge a 1.0 mL aliquot of urine at 10,000 x g for 10 minutes to pellet any precipitates.

- Transfer 100 µL of the supernatant to a clean microcentrifuge tube.

- Add an internal standard (e.g., a stable isotope-labeled version of THBMA) to each sample for accurate quantification.

- Perform a solid-phase extraction (SPE) or a simple dilution depending on the required level of sensitivity and matrix complexity. For high-throughput analysis, a direct-inject approach after dilution may be feasible.

2. HPLC Separation:

- Utilize a C18 reverse-phase HPLC column for the separation of THBMA from other urinary components.

- Employ a gradient elution with a mobile phase consisting of water with a small percentage of formic acid (for protonation) and an organic solvent such as methanol or acetonitrile.

- The gradient should be optimized to achieve good peak shape and resolution for THBMA and the internal standard.

3. MS/MS Detection:

- Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.

- Use multiple reaction monitoring (MRM) for detection. This involves selecting the precursor ion of THBMA (and the internal standard) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This highly selective technique minimizes interferences from the complex urine matrix.

- Optimize the MRM transitions (precursor ion → product ion) and collision energies for both THBMA and the internal standard to maximize signal intensity.

4. Quantification:

- Generate a calibration curve using a series of standards with known concentrations of THBMA and a fixed concentration of the internal standard.

- Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

- Determine the concentration of THBMA in the unknown urine samples by interpolating their peak area ratios on the calibration curve.

- Normalize the urinary THBMA concentration to urinary creatinine concentration to account for variations in urine dilution.[13]

Data Presentation: Comparative Levels of 1,3-Butadiene Mercapturic Acids

Several mercapturic acids are formed from 1,3-butadiene metabolism. Their relative abundance can provide insights into the dominant metabolic pathways.

| Mercapturic Acid Metabolite | Precursor Metabolite | Typical Urinary Concentrations (ng/mg creatinine) in Smokers[5] |

| Monohydroxybutenyl mercapturic acid (MHBMA) | 3,4-Epoxy-1-butene (EB) | Varies |

| Dihydroxybutyl mercapturic acid (DHBMA) | Hydroxymethyl vinyl ketone (HMVK) | Varies |

| Trihydroxybutyl mercapturic acid (THBMA) | 3,4-Epoxy-1,2-butanediol (EBD) | 21.6 |

Note: Urinary concentrations can vary significantly based on the level of exposure, individual metabolic differences, and smoking status. Mean urinary THBMA concentrations in non-smokers have been reported to be around 13.7 ng/mg creatinine, suggesting other sources of exposure or endogenous formation.[5]

Conclusion and Future Directions

The formation of this compound is a key detoxification pathway for 1,3-butadiene. Its quantification in urine serves as a reliable biomarker for assessing human exposure and understanding the metabolic balance between activation and detoxification.[5][6] Future research should focus on elucidating the inter-individual variability in THBMA formation, particularly the role of genetic polymorphisms in the enzymes involved in the metabolic pathway, such as CYPs, EH, and GSTs.[10] A deeper understanding of these factors will enable more accurate risk assessments and the development of targeted strategies for preventing the adverse health effects of 1,3-butadiene exposure.

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2012). Toxicological Profile for 1,3-Butadiene. U.S. Department of Health and Human Services, Public Health Service. [Link]

-

International Agency for Research on Cancer (IARC). (2008). 1,3-Butadiene, Ethylene Oxide and Vinyl Halides (Vinyl Fluoride, Vinyl Chloride and Vinyl Bromide). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 97. [Link]

-

Henderson, R. F. (2001). Insights Into the Toxicokinetics and Toxicodynamics of 1,3-butadiene. Toxicology, 166(1-2), 89-100. [Link]

-

Duescher, R. J., & Elfarra, A. A. (1994). Biochemistry of 1,3-butadiene metabolism and its relevance to 1,3-butadiene-induced carcinogenicity. Chemical Research in Toxicology, 7(5), 635-643. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2012). ToxGuide for 1,3-Butadiene. [Link]

-

Swenberg, J. A., et al. (2011). 1,3-Butadiene: Biomarkers and Application to Risk Assessment. Toxicological Sciences, 120(Suppl 1), S1-S3. [Link]

-

U.S. Department of Health and Human Services. (2009). Draft Toxicological Profile for 1,3-Butadiene. [Link]

-

National Center for Biotechnology Information. Toxicological Profile for 1,3-Butadiene - Health Effects. [Link]

-

ResearchGate. Metabolism and adduct formation of 1,3-butadiene. [Link]

-

Kotchoni, S. O., et al. (2018). Lung metabolome of 1,3-butadiene exposed Collaborative Cross mice reflects metabolic phenotype of human lung cancer. PLoS One, 13(7), e0200113. [Link]

-

ResearchGate. Artificial metabolic pathway for the direct production of 1,3-butadiene. [Link]

-

Henderson, R. F. (2001). 1,3-Butadiene: I. Review of metabolism and the implications to human health risk assessment. Toxicology, 166(1-2), 89-100. [Link]

-

ResearchGate. Metabolism of 1,3-butadiene to reactive species. [Link]

-

National Institutes of Health. Quantitative analysis of trihydroxybutyl mercapturic acid, a urinary metabolite of 1, 3-butadiene, in humans. [Link]

-

Goggin, M., et al. (2011). Quantitative analysis of trihydroxybutyl mercapturic acid, a urinary metabolite of 1,3-butadiene, in humans. Chemical Research in Toxicology, 24(10), 1696-1703. [Link]

-

PubChem. This compound. [Link]

-

Sahu, R., et al. (2012). Comparison of Urinary Total Proteins by Four Different Methods. Journal of Clinical and Diagnostic Research, 6(5), 795-798. [Link]

-

Sahu, R., et al. (2015). Comparative Analysis of Urinary Total Proteins by Bicinchoninic Acid and Pyrogallol Red Molybdate Methods. Journal of Clinical and Diagnostic Research, 9(8), BC01-BC04. [Link]

-

ResearchGate. Comparative Analysis of Urinary Total Proteins by Bicinchoninic Acid and Pyrogallol Red Molybdate Methods. [Link]

-

Bou-Assi, E., et al. (2020). Comprehensive Targeted Metabolomic Assay for Urine Analysis. Metabolites, 10(8), 319. [Link]

-

Takami, T., et al. (2009). Qualitative and Relative Quantitative Analysis of Urinary Components With Linear Ion Trap and FT ICR Mass Spectrometer to Search for Biomarkers. Journal of Pharmacological Sciences, 110(1), 94-101. [Link]

Sources

- 1. 1,3-BUTADIENE: BIOMARKERS AND APPLICATION TO RISK ASSESSMENT - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3-Butadiene: I. Review of metabolism and the implications to human health risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lung metabolome of 1,3-butadiene exposed Collaborative Cross mice reflects metabolic phenotype of human lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative analysis of trihydroxybutyl mercapturic acid, a urinary metabolite of 1,3-butadiene, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative analysis of trihydroxybutyl mercapturic acid, a urinary metabolite of 1, 3-butadiene, in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insights into the toxicokinetics and toxicodynamics of 1,3-butadiene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. researchgate.net [researchgate.net]

- 10. HEALTH EFFECTS - Toxicological Profile for 1,3-Butadiene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. 1,3-BUTADIENE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Biochemistry of 1,3-butadiene metabolism and its relevance to 1,3-butadiene-induced carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Qualitative and relative quantitative analysis of urinary components with linear ion trap and FT ICR mass spectrometer to search for biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of Trihydroxybutyl Mercapturic Acid: A Biomarker for 1,3-Butadiene Exposure and Carcinogenesis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Trihydroxybutyl mercapturic acid (THBM) is a urinary metabolite of the widespread environmental and industrial chemical 1,3-butadiene. As a terminal product of a complex metabolic pathway involving highly reactive and genotoxic epoxide intermediates, THBM serves as a critical biomarker for assessing human exposure to butadiene and understanding its associated carcinogenic risk. This guide provides an in-depth examination of the formation of THBM, its biological significance as an indicator of toxicologically relevant metabolic pathways, and the analytical methodologies used for its quantification in human biomonitoring studies.

Introduction: The Hazard of 1,3-Butadiene

1,3-Butadiene (BD) is a colorless gas produced in high volumes for the synthesis of synthetic rubbers and polymers.[1] Human exposure is widespread, originating from industrial emissions, vehicle exhaust, and notably, as a major component of cigarette smoke.[2][3] The International Agency for Research on Cancer (IARC) and the U.S. National Toxicology Program (NTP) have classified 1,3-butadiene as a known human carcinogen, linking occupational exposure to an increased risk of hematopoietic cancers, such as leukemia.[4][5][6]

The carcinogenicity of BD is not due to the parent compound itself, but rather its metabolic activation into highly reactive electrophilic intermediates.[7][8] This activation process, and the subsequent detoxification pathways, are central to understanding both the mechanism of BD-induced cancer and the utility of its metabolites as biomarkers.

Metabolic Activation and Detoxification of 1,3-Butadiene

The journey from inhaled 1,3-butadiene to the urinary excretion of THBM is a multi-step process involving both metabolic activation and detoxification. The causality behind this pathway explains why THBM is a significant biomarker.

Formation of Genotoxic Epoxides

The initial and rate-limiting step in BD metabolism is oxidation by cytochrome P450 enzymes, primarily CYP2E1 and CYP2A6, to form 3,4-epoxy-1-butene (EB).[2] This monoepoxide is a potent mutagen. From here, the pathway diverges, creating a cascade of increasingly reactive and toxic intermediates:

-

Hydrolysis: EB can be hydrolyzed by epoxide hydrolase to form 3,4-dihydroxy-1-butene (EB-diol).

-

Further Oxidation: EB can undergo a second oxidation by P450s to produce the highly genotoxic 1,2:3,4-diepoxybutane (DEB), which is considered the ultimate carcinogenic metabolite of BD.[9]

-

Metabolism of EB-diol: The EB-diol intermediate can be further oxidized to form 3,4-epoxy-1,2-butanediol (EBD), another DNA-reactive metabolite.[2][10]

These epoxide metabolites (EB, DEB, and EBD) are electrophilic and can readily form covalent adducts with DNA, leading to mutations and initiating the carcinogenic process.[3][7]

The Critical Role of Glutathione Conjugation

The primary detoxification route for these reactive epoxides is conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[11][12] This is the pivotal step that shunts the toxic intermediates towards a pathway of safe excretion. Each of the key epoxides can be conjugated with GSH:

-

EB conjugation leads to monohydroxybutenyl mercapturic acid (MHBMA).

-

DEB conjugation can lead to a bis-mercapturic acid.

The resulting glutathione conjugates are not directly excreted. They undergo further processing through the mercapturic acid pathway, where sequential enzymatic cleavage of glutamate and glycine, followed by N-acetylation of the remaining cysteine conjugate, results in the formation of a mercapturic acid that is readily excreted in the urine.[9] The formation of THBM from EBD is a definitive indicator that the full, multi-step activation pathway of butadiene has occurred.

Caption: Metabolic activation of 1,3-butadiene to its ultimate DNA-reactive epoxide (EBD) and subsequent detoxification to the urinary biomarker THBM.

THBM as a High-Fidelity Biomarker

While several BD metabolites can be measured, THBM holds particular significance for researchers. The presence of other mercapturic acids like MHBMA and DHBMA confirms exposure, but THBM specifically confirms the formation of 3,4-epoxy-1,2-butanediol (EBD), one of the more downstream and potent genotoxic intermediates.[2] This makes THBM a biomarker not just of exposure, but of toxicologically relevant metabolic activation.

Studies have successfully quantified THBM in human urine, demonstrating significantly higher levels in smokers compared to non-smokers, which aligns with the high concentration of butadiene in tobacco smoke.[10][13] The decline in urinary THBM levels following smoking cessation further validates its direct link to butadiene exposure.[10]

Comparative Data on Urinary Butadiene Metabolites

The following table summarizes representative concentrations of THBM and other mercapturic acids found in human urine, highlighting the differences between smoking and non-smoking populations.

| Biomarker | Population | Mean Concentration (ng/mg creatinine) | Reference |

| THBM | Smokers | 21.6 | [10][13] |

| Non-smokers | 13.7 | [10][13] | |

| DHBMA | Smokers | ~16-1959 ng/mL | [2] |

| Non-smokers | ~20-1000 ng/mL | [2] | |

| MHBMA | Smokers | ~1-132 ng/mL | [2] |

| Non-smokers | ~1-73.4 ng/mL | [2] |

Note: DHBMA (dihydroxybutyl mercapturic acid) and MHBMA (monohydroxy-3-butenyl mercapturic acid) values are presented in ng/mL as reported in the source and show wide ranges. The presence of THBM and DHBMA in non-smokers suggests other environmental sources of butadiene exposure, such as vehicle exhaust.[13]

Analytical Methodology: Quantification of THBM in Urine

Accurate quantification of THBM is essential for its use in research and risk assessment. The gold-standard methodology is isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][13] This approach offers high sensitivity and specificity, allowing for the detection of low levels of THBM in complex biological matrices like urine.

Experimental Protocol: Isotope Dilution HPLC-ESI-MS/MS

The following protocol is a self-validating system, as the use of a stable isotope-labeled internal standard (d₃-THBM) corrects for any analyte loss during sample preparation and variations in instrument response.

Objective: To accurately quantify THBM in human urine samples.

Materials:

-

Urine samples (100 µL)

-

d₃-THBM internal standard solution

-

Formic acid

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)

-

Methanol

-

HPLC-grade water and acetonitrile

-

HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source

Methodology:

-

Sample Preparation:

-

Thaw 100 µL of urine on ice.

-

Spike the sample with a known amount of d₃-THBM internal standard. This is a critical step for accurate quantification via isotope dilution.

-

Acidify the sample with formic acid.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by acidified water.

-

Load the prepared urine sample onto the cartridge.

-

Wash the cartridge with water to remove salts and hydrophilic interferences.

-

Elute the analyte (THBM) and internal standard with methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of mobile phase for injection.

-

-

HPLC Separation:

-

Column: A reverse-phase C18 or specialized column (e.g., Primesep B2) is typically used.[2]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient starts with a high aqueous percentage, ramping up the organic phase (acetonitrile) to elute THBM.

-

Flow Rate: ~0.4 mL/min.

-

-

Tandem Mass Spectrometry (MS/MS) Detection:

-

Ionization Mode: Electrospray Ionization in Negative Mode (ESI-).

-

Detection Mode: Multiple Reaction Monitoring (MRM). This highly specific technique monitors a predefined precursor-to-product ion transition for both the analyte and its internal standard.

-

THBM Transition: Monitor the transition from the deprotonated molecule [M-H]⁻ to a specific fragment ion.

-

d₃-THBM Transition: Monitor the corresponding transition for the stable isotope-labeled standard.

-

-

Quantification: The concentration of THBM in the original sample is determined by comparing the peak area ratio of the endogenous THBM to the d₃-THBM internal standard against a calibration curve prepared with known standards.[2][13]

-

Caption: A validated workflow for the quantification of THBM in urine using isotope dilution LC-MS/MS.

Applications in Research and Human Health Risk Assessment

The ability to accurately measure THBM provides a powerful tool for researchers and drug development professionals.

-

Epidemiological Studies: THBM quantification allows for the assessment of butadiene exposure in large populations, helping to establish links between exposure levels and disease incidence.[14]

-

Risk Assessment: By providing a measure of the internal dose of toxicologically relevant metabolites, THBM data can refine human health risk assessments for butadiene, moving beyond simple external exposure measurements.[15]

-

Smoking Cessation and Product Evaluation: In the context of tobacco research, THBM can be used as a biomarker to verify smoking cessation or to compare butadiene exposure from different tobacco or nicotine-delivery products.

-

Drug Development: For therapies targeting diseases linked to environmental exposures, THBM can serve as a valuable biomarker to stratify patient populations or to assess the efficacy of interventions aimed at mitigating the effects of toxicant exposure.

Conclusion and Future Directions

Trihydroxybutyl mercapturic acid is more than just a metabolite; it is a key piece of evidence in the toxicological narrative of 1,3-butadiene. Its presence and concentration in urine provide a window into the complex interplay of metabolic activation and detoxification that dictates an individual's risk of developing cancer from butadiene exposure. The robust analytical methods developed for its quantification ensure that THBM will continue to be a vital tool in environmental health research, clinical studies, and the development of strategies to mitigate the impact of this pervasive carcinogen. Future research will likely focus on integrating THBM data with genetic information on metabolic enzymes (e.g., CYP450s, GSTs) to develop personalized risk profiles for butadiene-exposed individuals.

References

-

1,3-Butadiene - Breast Cancer Prevention Partners (BCPP). [Link]

-

Report on Carcinogens, Fifteenth Edition - 1,3-Butadiene - National Toxicology Program (NTP). [Link]

-

Sanga, M. V., et al. (2007). Urinary biomarkers of 1,3-butadiene in environmental settings using liquid chromatography isotope dilution tandem mass spectrometry. Journal of Exposure Science & Environmental Epidemiology. [Link]

-

Melnick, R. L., & Kohn, M. C. (1995). Mechanistic data indicate that 1,3-butadiene is a human carcinogen. Carcinogenesis. [Link]

-

La, D. K., & Tice, R. R. (1999). Toxicology and Epidemiology of 1,3-Butadiene. Taylor & Francis Online. [Link]

-

Melnick, R. L., & Kohn, M. C. (1995). Mechanistic data indicate that 1,3-butadiene is a human carcinogen. Oxford Academic. [Link]

-

Urban, M., et al. (2003). Biomarkers of Exposure to 1,3-Butadiene as a Basis for Cancer Risk Assessment. Toxicological Sciences. [Link]

-

NTP Report on Carcinogens 1997 Background Document for 1,3-Butadiene - National Toxicology Program. [Link]

-

Kotapati, S., et al. (2011). Quantitative analysis of trihydroxybutyl mercapturic acid, a urinary metabolite of 1, 3-butadiene, in humans. Chemical Research in Toxicology. [Link]

-

1,3-Butadiene and cancer. EBSCO. [Link]

-

1,3-Butadiene - Health Effects. Occupational Safety and Health Administration (OSHA). [Link]

-

Kirman, C. R., et al. (2025). Human health risk assessment for exposures to 1,3-butadiene in the United States with input from an independent science advisory panel. Regulatory Toxicology and Pharmacology. [Link]

-

1,3-BUTADIENE 1. Exposure Data. IARC Publications. [Link]

-

Alwis, K. U., et al. (2012). Urinary biomarkers of exposure to 1,3-Butadiene and its bioactivation to DNA-reactive metabolites. AACR Journals. [Link]

-

1,3-Butadiene: Human health tier II assessment. Australian Government Department of Health. [Link]

-

Urban, M., et al. (2003). Biomarkers of exposure to 1,3-butadiene as a basis for cancer risk assessment. PubMed. [Link]

-

Risk Evaluation for 1,3-Butadiene. US EPA. [Link]

-

1,3-Butadiene. Regulations.gov. [Link]

-

Alwis, K. U., et al. (2020). Exposure to 1,3-Butadiene in the U.S. Population: National Health and Nutrition Examination Survey 2011–2016: Biomarkers. Taylor & Francis Online. [Link]

-

1,3-BUTADIENE 1. Exposure Data. IARC Publications. [Link]

-

1,3-BUTADIENE: HUMAN HEALTH ASPECTS. Inchem.org. [Link]

-

1,3-Butadiene, Ethylene Oxide and Vinyl Halides (Vinyl Fluoride, Vinyl Chloride and Vinyl Bromide). IARC Publications. [Link]

-

Kotapati, S., et al. (2011). Quantitative Analysis of Trihydroxybutyl Mercapturic Acid, a Urinary Metabolite of 1,3-Butadiene, in Humans. ACS Publications. [Link]

-

Kotapati, S., et al. (2011). Quantitative analysis of trihydroxybutyl mercapturic acid, a urinary metabolite of 1,3-butadiene, in humans. PubMed. [Link]

-

1,3-BUTADIENE. NCBI Bookshelf. [Link]

-

Sharer, J. E., et al. (1992). Species and tissue differences in the microsomal oxidation of 1,3-butadiene and the glutathione conjugation of butadiene monoxide in mice and rats. Possible role in 1,3-butadiene-induced toxicity. PubMed. [Link]

-

Li, Y., et al. (1991). Formation, stability, and rearrangements of the glutathione conjugates of butadiene monoxide: evidence for the formation of stable sulfurane intermediates. PubMed. [Link]

-

Andreoli, R., et al. (2008). Glutathione transferases and glutathionylated hemoglobin in workers exposed to low doses of 1,3-butadiene. PubMed. [Link]

-

1,3-Butadiene. IARC Publications. [Link]

-

Cho, S. H., et al. (2010). Mutagenicity of a glutathione conjugate of butadiene diepoxide. PubMed. [Link]

-

Cho, S. H., et al. (2010). Mutagenicity of a Glutathione Conjugate of Butadiene Diepoxide. NCBI. [Link]

-

Kotapati, S., et al. (2011). Quantitative Analysis of Trihydroxybutyl Mercapturic. Amanote Research. [Link]

-

Goggin, M., et al. (2022). Global Profiling of Urinary Mercapturic Acids Using Integrated Library-Guided Analysis. NCBI. [Link]

-

Goggin, M. M., et al. (2016). Metabolism and adduct formation of 1,3-butadiene. ResearchGate. [Link]

-

van Sittert, N. J., et al. (1999). Determination of the major mercapturic acids of 1,3-butadiene in human and rat urine using liquid chromatography with tandem mass spectrometry. PubMed. [Link]

-

Boogaard, P. J., et al. (2001). Kinetic Considerations in the Interpretation of Biomonitoring of 1,3-Butadiene Exposure by Determination of Urinary Mercapturic Acids. WUR eDepot. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Quantitative analysis of trihydroxybutyl mercapturic acid, a urinary metabolite of 1, 3-butadiene, in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3-Butadiene and cancer | Research Starters | EBSCO Research [ebsco.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 6. publications.iarc.who.int [publications.iarc.who.int]

- 7. Mechanistic data indicate that 1,3-butadiene is a human carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative analysis of trihydroxybutyl mercapturic acid, a urinary metabolite of 1,3-butadiene, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Species and tissue differences in the microsomal oxidation of 1,3-butadiene and the glutathione conjugation of butadiene monoxide in mice and rats. Possible role in 1,3-butadiene-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Formation, stability, and rearrangements of the glutathione conjugates of butadiene monoxide: evidence for the formation of stable sulfurane intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Human health risk assessment for exposures to 1,3-butadiene in the United States with input from an independent science advisory panel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

S-(2,3,4-Trihydroxybutyl)mercapturic Acid (THBMA): A Technical Guide to its Role as a Biomarker for Diepoxybutane Exposure and Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,3-Butadiene (BD) is a significant environmental and occupational carcinogen, the toxicity of which is mediated by its reactive epoxide metabolites. Among these, 1,2:3,4-diepoxybutane (DEB) is recognized as the most potent mutagen and is central to the genotoxic effects of BD exposure.[1][2][3] Accurate assessment of internal exposure to BD and the formation of its ultimate carcinogenic metabolites is critical for risk assessment and for understanding the mechanisms of toxicity. This guide provides a comprehensive technical overview of S-(2,3,4-Trihydroxybutyl)mercapturic Acid (THBMA), a urinary metabolite that serves as a key biomarker of BD metabolic activation.

We delve into the metabolic pathways converting BD to DEB and other epoxides, leading to the formation of various mercapturic acids. This guide specifically elucidates the pathway resulting in THBMA, positioning it in the context of other established BD biomarkers such as 1,2-dihydroxy-4-(N-acetylcysteinyl)butane (DHBMA) and monohydroxy-3-butenyl mercapturic acids (MHBMA).[4][5] A core focus of this document is the detailed, field-proven methodology for the quantification of THBMA in urine using isotope dilution HPLC-ESI-MS/MS, a highly sensitive and specific technique.[6] We provide step-by-step protocols, causality-driven experimental choices, and self-validating system parameters. Finally, we explore the application of THBMA in biomonitoring studies, mechanistic toxicology, and its potential role in the drug development process, offering a forward-looking perspective on its utility in precision medicine and safety assessment.

Section 1: Introduction to 1,3-Butadiene and its Metabolite, Diepoxybutane (DEB)

1,3-Butadiene: Sources and Human Exposure

1,3-Butadiene (BD) is a high-volume industrial chemical primarily used in the production of synthetic rubber and polymers.[1] Occupational exposure is a major concern in these industries.[1][5] Beyond industrial settings, BD is a ubiquitous environmental pollutant found in automobile exhaust, cigarette smoke, and as a byproduct of incomplete combustion, leading to widespread, low-level exposure in the general population.[1][6][7] The International Agency for Research on Cancer (IARC) has classified BD as "carcinogenic to humans," and it is regulated as a hazardous air pollutant.[1][5]

The Genotoxic Metabolite: Diepoxybutane (DEB)

The toxicity of BD is not direct; it requires metabolic activation in the body, primarily by cytochrome P450 enzymes in the liver.[1][7] This process generates several reactive epoxides, including 1,2-epoxy-3-butene (EB), 1,2:3,4-diepoxybutane (DEB), and 3,4-epoxy-1,2-butanediol (EBD).[2][8]

DEB is the most potent of these metabolites, exhibiting mutagenicity up to 200 times higher than its precursors.[2][3] Its high reactivity stems from its two epoxide rings, allowing it to form covalent adducts with cellular macromolecules, most critically DNA.[3][9] DEB can form DNA-DNA crosslinks and adducts with purine bases, which are strongly implicated in the mutagenic and carcinogenic effects of BD.[3][10][11] Therefore, quantifying the in-vivo formation of DEB is a primary goal for assessing cancer risk from BD exposure.

The Critical Need for Specific Biomarkers

Biomarkers are essential tools in toxicology and clinical research, providing measurable indicators of exposure, effect, or susceptibility.[12][13] For a chemical like BD, where toxicity is driven by metabolic activation, biomarkers of exposure must ideally reflect the internal dose of the ultimate toxicant, DEB. Urinary mercapturic acids, which are end-products of the glutathione (GSH) detoxification pathway, serve as excellent non-invasive biomarkers of exposure to electrophilic compounds and their metabolites.[4][12] THBMA, as a downstream product of BD's oxidative metabolism, provides a window into the complex metabolic processing of this carcinogen.[6]

Section 2: The Metabolic Journey: From Butadiene to THBMA

Oxidative Metabolism of 1,3-Butadiene

Upon inhalation and absorption, BD is oxidized by cytochrome P450 2E1 to 1,2-epoxy-3-butene (EB).[2][7] EB is a key branching point in the metabolic pathway. It can be further oxidized to form the highly reactive 1,2:3,4-diepoxybutane (DEB) or hydrolyzed by epoxide hydrolase to form 3,4-epoxy-1,2-butanediol (EBD).[2][8] This metabolic cascade is crucial, as the relative rates of these activation and detoxification steps determine the internal concentration of genotoxic metabolites and, consequently, the species-specific and individual susceptibility to BD-induced cancer.[2][14]

The Glutathione Conjugation Pathway and Mercapturic Acid Formation

The mercapturic acid pathway is a major detoxification route for electrophilic compounds.[12] The process begins when a reactive metabolite, such as an epoxide, is conjugated with the endogenous antioxidant glutathione (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs). The resulting GSH conjugate is then sequentially metabolized through the loss of glutamate and glycine, followed by N-acetylation of the remaining cysteine residue to form a mercapturic acid, which is readily excreted in the urine.[7]

Specific Formation of THBMA from Butadiene Metabolites

While several mercapturic acids result from BD exposure, THBMA is specifically derived from the glutathione conjugation of 3,4-epoxy-1,2-diol (EBD).[6] The subsequent metabolic processing of the EBD-GSH conjugate leads to the formation and urinary excretion of this compound (THBMA).[6][15] Because EBD is a direct downstream metabolite of EB, the presence of THBMA in urine is a definitive indicator that the metabolic activation of butadiene has occurred.

Section 3: THBMA in Context: A Comparative Biomarker Analysis

The choice of biomarker is dictated by the specific research or monitoring question, with considerations for sensitivity, specificity, and toxicokinetics.[4][16]

THBMA vs. Other Mercapturic Acids (DHBMA, MHBMA)

-

MHBMA (Monohydroxy-3-butenyl mercapturic acids): Formed by the direct conjugation of EB with GSH.[5] It has a longer urinary half-life (~19.7 h) and is recommended for scenarios with uncertain exposure timing.[4][16]

-

DHBMA (1,2-Dihydroxy-4-(N-acetylcysteinyl)butane): Also known as 3,4-dihydroxybutyl mercapturic acid (34HBMA), it is the most abundant urinary metabolite, accounting for over 97% of total urinary BD metabolites in humans.[4][7] It results from the hydrolysis of EB followed by GSH conjugation.[5] With a shorter half-life (~10.3 h), it is a preferred biomarker for assessing recent exposure and the effectiveness of protective measures.[4][16]

-

THBMA: This metabolite has been detected in the urine of both smokers and non-smokers, with significantly higher levels in smokers.[6] Its presence indicates that the metabolic pathway involving epoxide hydrolase is active. While less abundant than DHBMA, its quantification provides a more complete profile of BD metabolism.

Urinary Biomarkers vs. Hemoglobin Adducts (e.g., pyr-Val)

In addition to urinary metabolites, reactive epoxides can form adducts with proteins like hemoglobin.

-

Urinary Biomarkers: Reflect recent exposure (hours to days) due to their relatively short half-lives.[4]

-

Hemoglobin (Hb) Adducts: Such as N,N-(2,3-dihydroxy-1,4-butadiyl)-valine (pyr-Val), which is specific to DEB, reflect cumulative exposure over a longer period (up to 3 months, the lifespan of an erythrocyte).[4][8][14] While Hb adducts provide a longer-term view, urinary biomarkers are more suitable for assessing acute exposures or changes in exposure following an intervention.

Quantitative Comparison of Biomarkers

The following table summarizes key characteristics of major BD biomarkers.

| Biomarker | Precursor Metabolite | Matrix | Half-Life / Window | Key Insights |

| THBMA | EBD | Urine | Short (hours-days) | Indicates activity of the epoxide hydrolase pathway.[6] |

| DHBMA | EB (via hydrolysis) | Urine | ~10 hours | Most abundant metabolite; sensitive marker of recent exposure.[4][16] |

| MHBMA | EB (direct conjugation) | Urine | ~20 hours | Specific marker; useful for uncertain exposure timing.[4][16] |

| pyr-Val | DEB | Blood (Globin) | ~120 days | Specific marker of cumulative exposure to DEB.[8][14] |

| THB-Val | EBD / DEB | Blood (Globin) | ~120 days | Reflects cumulative exposure, but can have endogenous sources.[2][8] |

Section 4: Analytical Methodology for THBMA Quantification

Principle of the Method: Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The gold standard for quantifying small molecules like THBMA in complex biological matrices is isotope dilution LC-MS/MS.[6] This approach offers exceptional sensitivity and specificity.

-

Causality: A stable isotope-labeled internal standard (e.g., THBMA-d4) is added to the sample at the beginning of the preparation process. This standard is chemically identical to the analyte but has a different mass. It co-elutes chromatographically and experiences the same extraction inefficiencies and ionization suppression/enhancement as the target analyte. By measuring the ratio of the native analyte to the labeled standard, highly accurate and precise quantification is achieved, effectively correcting for sample loss and matrix effects.[17][18]

Step-by-Step Protocol: Urinary THBMA Analysis

This protocol is based on established methods for mercapturic acid analysis.[6]

-

Urine samples

-

Synthesized THBMA analytical standard and stable isotope-labeled internal standard (e.g., N-acetyl-S-(2,3,4-trihydroxybutyl-d4)-L-cysteine). Note: Synthesis of standards is a critical, non-trivial step often requiring custom organic synthesis expertise.[19][20]

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

-

LC-MS grade solvents (Methanol, Acetonitrile, Water)

-

LC-MS grade additives (e.g., Formic Acid, Acetic Acid)

-

Collect spot urine samples in polypropylene tubes.

-

Immediately freeze and store samples at -80°C until analysis to prevent degradation.

-

Thaw: Thaw urine samples on ice.

-

Spike: Aliquot 100 µL of urine into a clean tube. Add a known amount of the isotope-labeled internal standard solution.

-

Condition SPE: Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load: Load the spiked urine sample onto the SPE cartridge.

-

Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.

-

Elute: Elute the THBMA and internal standard with 1 mL of methanol into a clean collection tube.

-

Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

LC System: A UHPLC system capable of gradient elution.

-

Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Rationale: ESI in negative mode is preferred for mercapturic acids due to the readily deprotonated carboxylic acid group, providing excellent sensitivity.[6]

| Parameter | Typical Setting | Rationale |

| Ionization Mode | ESI Negative | Efficiently forms [M-H]⁻ ions for THBMA. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase for reverse-phase chromatography. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for eluting the analyte. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |

| Gradient | 5% B to 95% B over 5-7 min | Separates THBMA from matrix components. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high specificity and sensitivity. |

| MRM Transition (THBMA) | e.g., m/z 266 -> 137 | Precursor ion [M-H]⁻ fragmented to a specific product ion. |

| MRM Transition (IS) | e.g., m/z 270 -> 141 | Corresponding transition for the d4-labeled standard. |

Method Validation and Quality Control

A robust analytical method must be validated to ensure its performance is reliable.[21][22]

-

Linearity: A calibration curve is generated by analyzing standards at multiple concentrations. The response should be linear over the expected concentration range in samples (e.g., 1-500 ng/mL).

-

Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable precision and accuracy. For THBMA, an LOQ of ~1 ng/mL is achievable.[6]

-

Accuracy & Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in multiple replicates. Accuracy should be within ±15% of the nominal value, and precision (%CV) should be <15%.

-

Specificity: Ensured by chromatographic separation and the high selectivity of MRM detection, which minimizes the risk of interferences from other urinary components.

Section 5: Applications in Research and Development

Biomonitoring of Environmental and Occupational Exposures

Quantifying THBMA, alongside DHBMA and MHBMA, in urine from exposed populations provides a detailed metabolic fingerprint of BD processing. This has been successfully applied to differentiate smokers from non-smokers and to assess exposure levels in industrial workers.[4][6] Such data is invaluable for establishing exposure-response relationships and for verifying the effectiveness of workplace safety regulations.

Mechanistic Toxicology and Carcinogenesis Research

By measuring a profile of metabolites (THBMA, DHBMA, etc.), researchers can investigate inter-individual differences in BD metabolism. This is particularly relevant for studying the role of genetic polymorphisms in metabolic enzymes like CYP2E1, epoxide hydrolase, and GSTs. Understanding how these genetic differences alter the balance between metabolic activation and detoxification can help identify susceptible subpopulations at higher risk for BD-induced cancers.

Role in Drug Development and Safety Assessment

In the development of new therapeutics, understanding a drug candidate's potential to interact with metabolic pathways is a cornerstone of safety assessment.[23]

-

Drug-Metabolizing Enzyme Induction/Inhibition: If a drug is found to induce CYP2E1 or inhibit epoxide hydrolase, it could potentially increase the formation of DEB and alter the profile of BD metabolites in individuals environmentally exposed to BD. THBMA analysis could serve as a sensitive probe for such interactions.

-

Assessing Off-Target Reactivity: For drug candidates with structural alerts for forming reactive metabolites, monitoring for mercapturic acid adducts (including novel ones structurally related to THBMA) in pre-clinical and clinical studies can provide an early warning of potential bioactivation and idiosyncratic toxicity.[12]

Section 6: Conclusion and Future Directions

This compound (THBMA) is a valuable and specific biomarker that enhances our understanding of 1,3-butadiene metabolism. While less abundant than DHBMA, its measurement provides unique insights into the metabolic flux through the epoxide hydrolase pathway, a critical route in the bioactivation of BD. The highly sensitive and specific LC-MS/MS methods developed for its quantification enable its reliable use in a variety of research and clinical settings.[6]

Future work should focus on establishing the toxicokinetic profile of THBMA to better correlate its urinary levels with specific exposure scenarios. Furthermore, integrating THBMA measurements into large-scale epidemiological studies, alongside genetic analysis of metabolic enzymes, will be crucial for refining risk assessment models for BD and for identifying individuals with heightened susceptibility to its carcinogenic effects. In the realm of drug development, the application of such biomarker strategies will continue to improve the prediction and mitigation of risks associated with drug-induced alterations in xenobiotic metabolism.

Section 7: References

-

Boogaard, P. J., Freire de Carvalho, M., & Zare Jeddi, M. (2024). Kinetic Considerations in the Interpretation of Biomonitoring of 1,3-Butadiene Exposure by Determination of Urinary Mercapturic Acids. Toxics. [Link][4][16][24]

-

National Center for Biotechnology Information. (n.d.). Diepoxybutane. PubChem Compound Database. Retrieved from [Link][25]

-

Erexson, G. L., & Tindall, K. R. (2000). Diepoxybutane-induced apoptosis is mediated through the production of reactive oxygen species in TK6 cells. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. [Link][1]

-

van Sittert, N. J., Boogaard, P. J., Beulink, G. D., van Vliet, E. W., De Zwart, F. A., & Commandeur, J. N. (1999). Biomarkers of Exposure to 1,3-Butadiene as a Basis for Cancer Risk Assessment. Toxicological Sciences. [Link][5]

-

Leuratti, C., Jones, N. J., Marafante, E., Kostiainen, R., Peltonen, K., & Waters, R. (1994). DNA damage induced by the environmental carcinogen butadiene: identification of a diepoxybutane-adenine adduct and its detection by 32 P-postlabelling. Carcinogenesis. [Link][10][26][27]

-

Georgieva, N. I., Sangaiah, R., L-A. R. G., Gold, A., & Swenberg, J. A. (2010). Exposure-Response of 1,2:3,4-Diepoxybutane–Specific N-Terminal Valine Adducts in Mice and Rats after Inhalation Exposure to 1,3-Butadiene. Toxicological Sciences. [Link][2]

-

Wikipedia contributors. (n.d.). Diepoxybutane. Wikipedia. Retrieved from [Link][9]

-

Zhang, Z., & Elfarra, A. A. (2005). Reaction of 1,2,3,4-Diepoxybutane with 2′-Deoxyguanosine: Initial Products and Their Stabilities and Decomposition Patterns under Physiological Conditions. Chemical Research in Toxicology. [Link][3]

-

Al-Qahtani, D. S., Weerasekara, C. S., & Johnson, G. E. (2020). Exposure to 1,3-Butadiene in the U.S. Population: National Health and Nutrition Examination Survey 2011–2016. Environmental Health Perspectives. [Link][7]

-

Sisk, S. C., Pluta, L. J., Meyer, M. J., & Recio, L. (2019). 1,3-Butadiene metabolite 1,2,3,4 diepoxybutane induces DNA adducts and micronuclei but not t(9;22) translocations in human cells. Toxicology Letters. [Link][11]

-

Swenberg, J. A., Georgieva, N. I., Sangaiah, R., & Gold, A. (2012). Formation of 1,2:3,4-diepoxybutane-specific hemoglobin adducts in 1,3-butadiene exposed workers. Cancer Epidemiology, Biomarkers & Prevention. [Link][14][28]

-

Goggin, M., Sangaiah, R., L-A. R. G., Gold, A., & Swenberg, J. A. (2012). Formation of 1,2:3,4-Diepoxybutane-Specific Hemoglobin Adducts in 1,3-Butadiene Exposed Workers. Toxicological Sciences. [Link][8]

-

Stepanov, I., O'Sullivan, M. G., & Hatsukami, D. K. (2011). Quantitative analysis of trihydroxybutyl mercapturic acid, a urinary metabolite of 1,3-butadiene, in humans. Chemical Research in Toxicology. [Link][6]

-

Taylor & Francis. (n.d.). Analytical methods – Knowledge and References. Taylor & Francis Online. Retrieved from [Link][21]

-

Faassen, E. J., Gillissen, F., & Lurling, M. (2012). Chromatograms of the three analytical methods showing calibration... ResearchGate. Retrieved from [Link][17]

-

Bishop, J. L., Mazzocco, M., & Duncan, K. (2020). A systematic review of analytical methods for the detection and quantification of β-N-methylamino-l-alanine (BMAA). Analyst. [Link][29]

-

de Rooij, B. M., Commandeur, J. N., & Vermeulen, N. P. (1998). Mercapturic acids as biomarkers of exposure to electrophilic chemicals: applications to environmental and industrial chemicals. Biomarkers. [Link][12]

-

Thongchin, T., Thiemthieprat, P., Ruengkhet, S., & Marsud, S. (2024). Development of Analytical Methods and Validation of Cannabinoid Quantification Methods in Cannabis sativa L. Flowers by Ultra High Performance Liquid Chromatography. Thai Journal of Pharmaceutical Sciences. [Link][22]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link][15]

-

Wang, Z., Liu, Y., & Chen, H. (2025). Biomarker-Driven Approaches to Bone Metastases: From Molecular Mechanisms to Clinical Applications. International Journal of Molecular Sciences. [Link][30]

-

Faassen, E. J., Gillissen, F., & Lurling, M. (2012). A Comparative Study on Three Analytical Methods for the Determination of the Neurotoxin BMAA in Cyanobacteria. PLoS ONE. [Link][18]

-

Wang, Z., Liu, Y., & Chen, H. (2025). Biomarker-Driven Approaches to Bone Metastases: From Molecular Mechanisms to Clinical Applications. MDPI. [Link][31]

-

Shradhha, P., et al. (2021). BoneMA—synthesis and characterization of a methacrylated bone-derived hydrogel for bioprinting of in-vitro vascularized tissue constructs. Biofabrication. [Link][19]

-

Biovision. (n.d.). Blood-based biomarkers in biopharmaceutical applications. DiviTum® TKa. Retrieved from [Link][13]

-

Kosheeka. (2020). Application Of Biomarkers In Clinical Drug Research. Kosheeka. [Link][23]

-

Shradhha, P., et al. (2021). BoneMA-synthesis and characterization of a methacrylated bone-derived hydrogel for bioprinting of in-vitro vascularized tissue constructs. Biofabrication. [Link][20]

Sources

- 1. DIEPOXYBUTANE ACTIVATES THE MITOCHONDRIAL APOPTOTIC PATHWAY AND MEDIATES APOPTOSIS IN HUMAN LYMPHOBLASTS THROUGH OXIDATIVE STRESS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Reaction of 1,2,3,4-Diepoxybutane with 2′-Deoxyguanosine: Initial Products and Their Stabilities and Decomposition Patterns under Physiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic Considerations in the Interpretation of Biomonitoring of 1,3-Butadiene Exposure by Determination of Urinary Mercapturic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Quantitative analysis of trihydroxybutyl mercapturic acid, a urinary metabolite of 1,3-butadiene, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exposure to 1,3-Butadiene in the U.S. Population: National Health and Nutrition Examination Survey 2011–2016 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Formation of 1,2:3,4-Diepoxybutane-Specific Hemoglobin Adducts in 1,3-Butadiene Exposed Workers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diepoxybutane - Wikipedia [en.wikipedia.org]

- 10. academic.oup.com [academic.oup.com]

- 11. 1,3-Butadiene metabolite 1,2,3,4 diepoxybutane induces DNA adducts and micronuclei but not t(9;22) translocations in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mercapturic acids as biomarkers of exposure to electrophilic chemicals:applications to environmental and industrial chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Blood-based biomarkers in biopharmaceutical applications - DiviTum® TKa [divitum.com]

- 14. Formation of 1,2:3,4-diepoxybutane-specific hemoglobin adducts in 1,3-butadiene exposed workers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound | C9H17NO6S | CID 46783183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. BoneMA—synthesis and characterization of a methacrylated bone-derived hydrogel for bioprinting of in-vitro vascularized tissue constructs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. BoneMA-synthesis and characterization of a methacrylated bone-derived hydrogel for bioprinting of in-vitro vascularized tissue constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. taylorandfrancis.com [taylorandfrancis.com]

- 22. he01.tci-thaijo.org [he01.tci-thaijo.org]

- 23. kosheeka.com [kosheeka.com]

- 24. mdpi.com [mdpi.com]

- 25. Diepoxybutane | C4H6O2 | CID 11254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. academic.oup.com [academic.oup.com]

- 27. sci-hub.st [sci-hub.st]

- 28. researchgate.net [researchgate.net]

- 29. A systematic review of analytical methods for the detection and quantification of β-N-methylamino-l-alanine (BMAA) - Analyst (RSC Publishing) [pubs.rsc.org]

- 30. Biomarker-Driven Approaches to Bone Metastases: From Molecular Mechanisms to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Biomarker-Driven Approaches to Bone Metastases: From Molecular Mechanisms to Clinical Applications [mdpi.com]

An In-Depth Technical Guide to the Discovery and Analysis of S-(2,3,4-Trihydroxybutyl)mercapturic Acid in Human Urine

Introduction

In the landscape of modern toxicology and clinical research, the identification of specific and reliable biomarkers is paramount for understanding exposure to xenobiotics and elucidating pathways of human disease. This guide delves into the discovery, biochemical significance, and analytical quantification of S-(2,3,4-Trihydroxybutyl)mercapturic Acid (THBMA), a pivotal biomarker for assessing human exposure to 1,3-butadiene. 1,3-Butadiene is a significant environmental and occupational pollutant, classified as a known human carcinogen, primarily found in industrial settings, automobile exhaust, and tobacco smoke.[1][2] This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive technical overview and actionable protocols.

THBMA, with the chemical formula C9H17NO6S, is a metabolite of 1,3-butadiene, formed through the mercapturic acid pathway.[3][4] Its presence in human urine provides a direct window into the metabolic fate of 1,3-butadiene, offering a non-invasive method for exposure assessment. This guide will navigate through the biochemical intricacies of its formation, the analytical methodologies for its detection, and its role as a biomarker in the context of public health and toxicology.

The Biochemical Genesis of THBMA: A Tale of Metabolic Activation and Detoxification

The journey of 1,3-butadiene to its urinary metabolite, THBMA, is a multi-step process involving both metabolic activation to reactive intermediates and subsequent detoxification. This pathway underscores the body's defense mechanisms against harmful electrophilic compounds.

From Inhaled Pollutant to Reactive Epoxides

Following inhalation, 1,3-butadiene is metabolized by cytochrome P450 enzymes, primarily CYP2E1 and CYP2A6, into a series of reactive epoxides.[1] The initial and major metabolite is 3,4-epoxy-1-butene (EB). EB can be further oxidized to the highly reactive and genotoxic 1,2:3,4-diepoxybutane (DEB).[5][6] DEB is a potent mutagen and is considered a key player in the carcinogenicity of 1,3-butadiene.[5][6]

Alternatively, EB can be hydrolyzed by epoxide hydrolase to 3,4-epoxy-1,2-butanediol (EBD).[1] It is this EBD that serves as the direct precursor to THBMA.

The Mercapturic Acid Pathway: A Cellular Defense Mechanism

The mercapturic acid pathway is a crucial detoxification route for a wide array of electrophilic compounds.[7] The pathway begins with the conjugation of the electrophilic metabolite with the endogenous antioxidant glutathione (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs).[2]

In the case of THBMA formation, EBD is conjugated with GSH. This GSH conjugate then undergoes sequential enzymatic cleavage of the glutamate and glycine residues, leaving a cysteine conjugate. The final step is the N-acetylation of the cysteine conjugate to form the mercapturic acid, THBMA, which is then excreted in the urine.[1]

The Discovery of THBMA in Human Urine: A Methodological Breakthrough

Prior to 2011, while other mercapturic acid metabolites of 1,3-butadiene, such as monohydroxybutenyl mercapturic acid (MHBMA) and dihydroxybutyl mercapturic acid (DHBMA), had been identified in human urine, THBMA had not been detected.[1][2] The discovery of THBMA in human urine was made possible by the development of a highly sensitive and specific analytical method using isotope dilution high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS).[1]

This seminal work by Kotapati and colleagues in 2011 not only confirmed the presence of THBMA in the urine of both smokers and non-smokers but also provided the first quantitative data on its excretion levels.[1]

Quantitative Data on THBMA in Human Urine

The initial study and subsequent research have provided valuable data on the urinary concentrations of THBMA in different populations.

| Population | Mean THBMA Concentration (ng/mg creatinine) | Reference |

| Smokers | 21.6 | [1] |

| Non-smokers | 13.7 | [1] |

| Occupationally Exposed (males) | 139.3 | |

| Control (males) | 57.1 |

These findings highlight that while smoking is a significant source of 1,3-butadiene exposure leading to elevated THBMA levels, there are other environmental sources contributing to a baseline level in non-smokers.[1] Furthermore, occupational exposure can lead to substantially higher urinary concentrations of THBMA.

Analytical Protocol for THBMA Quantification in Human Urine

The accurate and precise quantification of THBMA in human urine is critical for its use as a biomarker. The following protocol is based on the established isotope dilution HPLC-ESI-MS/MS methodology.

Synthesis of an Internal Standard

For accurate quantification using isotope dilution mass spectrometry, a stable isotope-labeled internal standard is required. A deuterated analog of THBMA (d3-THBMA) is typically used. While a detailed, publicly available synthesis protocol for THBMA is scarce, a general approach for the synthesis of aliphatic mercapturic acids can be adapted. This involves the reaction of a suitable electrophile with N-acetyl-L-cysteine. For THBMA, the synthesis would likely start from a protected 1,2,3,4-tetrahydroxybutane derivative, which is then activated at one of the hydroxyl groups to allow for nucleophilic attack by the thiol group of N-acetyl-L-cysteine.

Urine Sample Preparation: A Step-by-Step Guide

Proper sample preparation is crucial to remove interfering matrix components and to ensure accurate and reproducible results.

-

Sample Collection and Storage : Collect spot urine samples and store them at -80°C until analysis to ensure the stability of the analyte.

-

Thawing and Centrifugation : Thaw the urine samples on ice. Centrifuge the samples to pellet any particulate matter.

-

Dilution and Internal Standard Spiking : To a known volume of urine supernatant (e.g., 100 µL), add the deuterated internal standard (d3-THBMA) at a known concentration.[1] Dilute the sample with a suitable buffer or mobile phase A (e.g., 0.1% formic acid in water).

-

Filtration : Filter the diluted sample through a 0.22 µm filter to remove any remaining particulates that could clog the HPLC system.

HPLC-ESI-MS/MS Analysis: The Core of Quantification

The analysis is performed using a liquid chromatography system coupled to a tandem mass spectrometer.

-

High-Performance Liquid Chromatography (HPLC)

-

Column : A reversed-phase C18 or a mixed-mode column is suitable for retaining the polar THBMA. A common choice is a Scherzo SM-C18 column.

-

Mobile Phase : A gradient elution is typically used with:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

-

Gradient : A typical gradient starts with a low percentage of organic phase, which is gradually increased to elute the analyte.

-

Flow Rate : A flow rate of around 0.2-0.4 mL/min is commonly used.

-

-

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS)

-

Ionization Mode : Electrospray ionization in negative ion mode (ESI-) is preferred for the detection of mercapturic acids.

-

Multiple Reaction Monitoring (MRM) : The mass spectrometer is operated in MRM mode to ensure high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both THBMA and its deuterated internal standard.

-

THBMA as a Biomarker: A Comparative Perspective

While MHBMA and DHBMA are also urinary metabolites of 1,3-butadiene, THBMA offers unique insights. MHBMA is a more direct conjugate of the initial epoxide (EB), while DHBMA results from the hydrolysis of EB.[1] The ratio of these metabolites can provide information on the balance between direct conjugation and hydrolysis pathways.

THBMA, being a downstream metabolite of EBD, which is formed from EB, represents a more complex metabolic pathway. The presence of THBMA confirms the in vivo formation of EBD. More importantly, since DEB is also formed from EB, the pathways leading to THBMA and the highly genotoxic DEB are linked. Therefore, monitoring THBMA levels may provide an indirect measure of the metabolic activation of 1,3-butadiene to its most harmful metabolites.

Several studies have concluded that MHBMA is a better biomarker of recent exposure to 1,3-butadiene compared to DHBMA, due to lower background levels.[1] The utility of THBMA as a standalone biomarker is still under investigation, but its measurement alongside MHBMA and DHBMA provides a more comprehensive picture of 1,3-butadiene metabolism and the potential for toxic effects. The metabolic ratio of MHBMA to the sum of all three mercapturic acids can serve as an indicator of the proportion of the initial epoxide that escapes detoxification by hydrolysis and is available for forming adducts with cellular macromolecules.

Conclusion

The discovery of this compound in human urine has marked a significant advancement in the biomonitoring of 1,3-butadiene exposure. The development of robust and sensitive analytical methods has enabled its quantification, providing valuable data for toxicological and epidemiological studies. As a Senior Application Scientist, I emphasize the importance of meticulous analytical methodology, from sample preparation to data analysis, to ensure the reliability of biomarker data. The continued study of THBMA, in conjunction with other metabolites, will undoubtedly enhance our understanding of the health risks associated with 1,3-butadiene exposure and aid in the development of strategies for prevention and mitigation.

References

-

Global Profiling of Urinary Mercapturic Acids Using Integrated Library-Guided Analysis. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Kotapati, S., et al. (2013). High Throughput HPLC-ESI−-MS/MS Methodology for Mercapturic Acid Metabolites of 1,3-Butadiene: Biomarkers of Exposure and Bioactivation. Chemical Research in Toxicology, 26(7), 1076-1083. Retrieved from [Link]

-

Kotapati, S., et al. (2011). Quantitative analysis of trihydroxybutyl mercapturic acid, a urinary metabolite of 1, 3-butadiene, in humans. Chemical Research in Toxicology, 24(10), 1693-1700. Retrieved from [Link]

-

Kotapati, S., et al. (2011). Quantitative Analysis of Trihydroxybutyl Mercapturic Acid, a Urinary Metabolite of 1,3-Butadiene, in Humans. Chemical Research in Toxicology, 24(10), 1693-1700. Retrieved from [Link]

-

van Sittert, N. J., et al. (2000). Biomarkers of exposure to 1,3-butadiene as a basis for cancer risk assessment. Toxicological Sciences, 56(1), 189-202. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Methyl Mercapturate Synthesis: An Efficient, Convenient and Simple Method. (2010). Molecules, 15(4), 2563-2576. Retrieved from [Link]

-

a simple and sensitive lc-ms/ms method for the determination of s-phenylmercapturic acid in human urine. (2015). Química Nova, 38(1), 85-90. Retrieved from [Link]

-

Analytical Procedures Used in Examining Human Urine Samples. (2012). Polish Journal of Environmental Studies, 21(3), 511-523. Retrieved from [Link]

-

Hanna, P. E., & Anders, M. W. (2019). The mercapturic acid pathway. Archives of Toxicology, 94(1), 13-40. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

This compound. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Insight on Mercapto-Coumarins: Synthesis and Reactivity. (2022). Molecules, 27(7), 2150. Retrieved from [Link]

-

Synthesis of mercapturic acid derivatives of putative toxic metabolites. (n.d.). PDF Free Download. Retrieved from [Link]

-

Mercapturic acid. (n.d.). Wikipedia. Retrieved from [Link]

-

Formation of mercapturic acid. Glutathione S–transferase (1) catalyzes... (n.d.). ResearchGate. Retrieved from [Link]

-

Swenberg, J. A., et al. (2011). Formation of 1,2:3,4-diepoxybutane-specific hemoglobin adducts in 1,3-butadiene exposed workers. Cancer Epidemiology, Biomarkers & Prevention, 20(11), 2291-2298. Retrieved from [Link]

-

Swenberg, J. A., et al. (2011). Formation of 1,2:3,4-diepoxybutane-specific hemoglobin adducts in 1,3-butadiene exposed workers. Cancer Epidemiology, Biomarkers & Prevention, 20(11), 2291-2298. Retrieved from [Link]

-

Zhang, X. Y., & Elfarra, A. A. (2005). Reaction of 1,2,3,4-diepoxybutane with 2'-deoxyguanosine: initial products and their stabilities and decomposition patterns under physiological conditions. Chemical Research in Toxicology, 18(8), 1316-1324. Retrieved from [Link]

-

Zhang, X. Y., & Elfarra, A. A. (2005). Reaction of 1,2,3,4-diepoxybutane With 2'-deoxyguanosine: Initial Products and Their Stabilities and Decomposition Patterns Under Physiological Conditions. Chemical Research in Toxicology, 18(8), 1316-1324. Retrieved from [Link]

-

Zhang, X. Y., & Elfarra, A. A. (2007). Characterization of 1,2,3,4-Diepoxybutane–2′-Deoxyguanosine Cross-Linking Products Formed at Physiological and Non-Physiological Conditions. Biochemistry, 46(1), 241-252. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C9H17NO6S | CID 46783183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mercapturic acid - Wikipedia [en.wikipedia.org]

- 5. scielo.br [scielo.br]

- 6. Global Profiling of Urinary Mercapturic Acids Using Integrated Library-Guided Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

The Biotransformation of 1,3-Butadiene: A Technical Guide to the Formation and Analysis of Trihydroxybutyl Mercapturic Acid

Introduction: Unraveling the Metabolic Footprint of a Prevalent Carcinogen

1,3-Butadiene (BD) is a significant environmental and occupational pollutant, classified as a known human carcinogen.[1][2][3] Its presence in automobile exhaust, cigarette smoke, and industrial emissions leads to widespread human exposure.[1][2][3] The toxicity and carcinogenicity of BD are not inherent to the parent compound but are a consequence of its metabolic activation into reactive electrophilic intermediates.[1][2][3][4][5] This guide provides an in-depth exploration of the metabolic pathway leading to a specific urinary biomarker, trihydroxybutyl mercapturic acid (THBM), offering insights for researchers, toxicologists, and drug development professionals engaged in assessing BD exposure and its associated health risks. Understanding this pathway is paramount for developing sensitive biomarkers and potential intervention strategies.

The Metabolic Cascade: From 1,3-Butadiene to THBM

The biotransformation of 1,3-butadiene is a multi-step process primarily initiated by cytochrome P450 (CYP) enzymes, particularly CYP2E1 and CYP2A6.[1] This intricate pathway involves a series of oxidative and conjugation reactions, ultimately leading to the formation of various mercapturic acids that are excreted in urine.[1][2][3][5] The formation of trihydroxybutyl mercapturic acid (THBM) represents a key detoxification route for one of the reactive metabolites of BD.

The initial and rate-limiting step in BD metabolism is its oxidation by CYP enzymes to form the electrophilic epoxide, 3,4-epoxy-1-butene (EB).[1][5] EB can then follow several metabolic routes:

-

Hydrolysis: EB can be hydrolyzed by epoxide hydrolase to form 3-butene-1,2-diol (B-diol).[6]

-

Further Oxidation: EB can undergo a second oxidation to form the highly reactive and genotoxic 1,2:3,4-diepoxybutane (DEB).[1][6]

-

Glutathione Conjugation: EB can be conjugated with glutathione (GSH), a critical step in its detoxification, leading to the formation of monohydroxybutenyl mercapturic acid (MHBMA) after further processing.[1][5]

The intermediate, B-diol, is further oxidized by CYP enzymes to generate 3,4-epoxy-1,2-butanediol (EBD).[1][5][6] It is this EBD that serves as the direct precursor to THBM. EBD undergoes conjugation with glutathione, catalyzed by glutathione S-transferases (GSTs).[1][5] This glutathione conjugate is then sequentially processed through the mercapturic acid pathway. This involves the cleavage of glutamyl and glycinyl residues, followed by N-acetylation of the remaining cysteine conjugate to form the stable and excretable end-product, 4-(N-acetyl-L-cystein-S-yl)-1,2,3-trihydroxybutane (THBM).[1][7]

Quantitative Analysis of THBM in Human Urine

The quantification of THBM in urine serves as a reliable biomarker for assessing human exposure to 1,3-butadiene.[1] Studies have demonstrated the presence of THBM in the urine of both smokers and non-smokers, with significantly higher levels observed in smokers, highlighting tobacco smoke as a major source of BD exposure.[1][2][3]

| Population Group | Mean Urinary THBM Concentration (ng/mg creatinine) | Reference |

| Smokers | 21.6 - 27 | [2][3][5] |

| Non-smokers | 13.7 | [2][3] |

Experimental Protocol: Isotope Dilution HPLC-ESI-MS/MS for THBM Quantification

The gold standard for the quantitative analysis of THBM in biological matrices is high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) with isotope dilution.[1][2][3] This method offers high sensitivity and specificity, allowing for the accurate measurement of THBM even at low concentrations.[1][2][3]

Synthesis of THBM Standard and Labeled Internal Standard

A critical prerequisite for accurate quantification is the availability of an authentic THBM standard and a stable isotope-labeled internal standard (e.g., d3-THBM).[1] These can be synthesized by reacting N-acetyl-L-cysteine (or its deuterated analog) with d,l-diepoxybutane.[1] The products are then purified by HPLC.[1]

Step-by-Step Analytical Workflow

-

Sample Preparation:

-

A known amount of the isotope-labeled internal standard (d3-THBM) is added to each sample.[1] This is crucial for correcting for any analyte loss during sample processing and for variations in instrument response.

-

The sample is acidified, typically with formic acid, to neutralize the carboxylate group of THBM, which enhances its retention on the solid-phase extraction (SPE) cartridge.[1]

-

Solid-Phase Extraction (SPE):

-

SPE is employed to clean up the sample and concentrate the analyte.[1]

-

Due to the polar nature of THBM, a hydroxylated polystyrene-divinylbenzene copolymer stationary phase (e.g., ENV+) has been shown to provide good retention and recovery.[1]

-

The acidified urine sample is loaded onto the pre-conditioned SPE cartridge.

-

The cartridge is washed to remove interfering substances.

-

THBM and the internal standard are eluted with an appropriate organic solvent.

-

-

HPLC-ESI-MS/MS Analysis:

-

The eluate from the SPE step is evaporated to dryness and reconstituted in the initial mobile phase for injection into the HPLC system.[1]

-

Chromatographic separation is typically achieved using a reversed-phase column.[1]

-